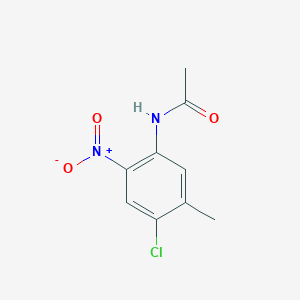
n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-5-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of CMNA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. For example, CMNA has been found to inhibit the activity of acetylcholinesterase, which is an important enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
CMNA has been found to exhibit various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, which makes it a potential candidate for the treatment of cancer. CMNA has also been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
実験室実験の利点と制限
CMNA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
将来の方向性
There are several future directions for research on CMNA. One area of research could focus on further elucidating its mechanism of action. This could help optimize its use in various applications, such as the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of CMNA with improved properties, such as increased potency or specificity. Finally, research could focus on developing new applications for CMNA, such as its use as a fluorescent probe for the detection of metal ions.
合成法
The synthesis of CMNA involves the reaction of 4-chloro-5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. This method has been found to yield high-quality CMNA with a purity of over 98%.
科学的研究の応用
CMNA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. CMNA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
特性
CAS番号 |
7149-74-8 |
|---|---|
分子式 |
C9H9ClN2O3 |
分子量 |
228.63 g/mol |
IUPAC名 |
N-(4-chloro-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-8(11-6(2)13)9(12(14)15)4-7(5)10/h3-4H,1-2H3,(H,11,13) |
InChIキー |
RBYNSDLYWIQRQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
正規SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



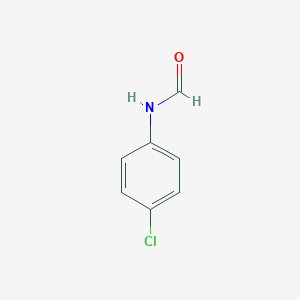
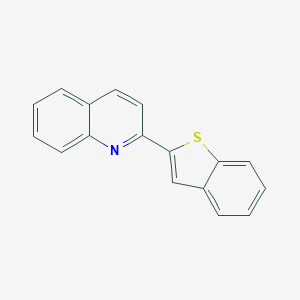


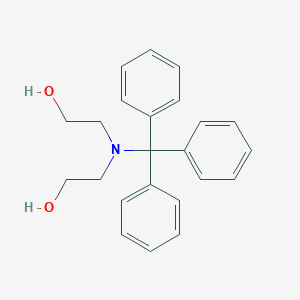
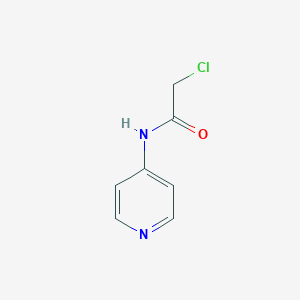


![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
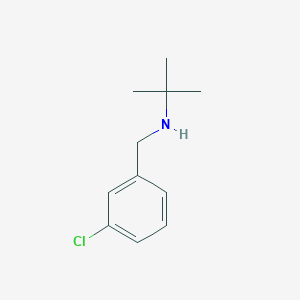

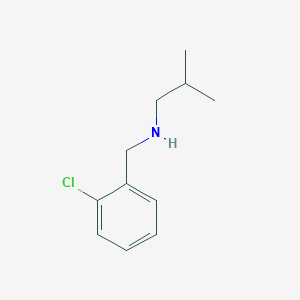
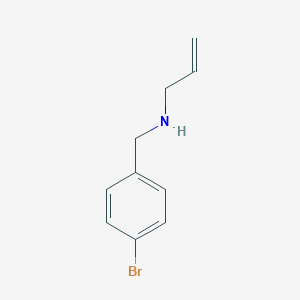
![N-[(4-ethylphenyl)methyl]prop-2-en-1-amine](/img/structure/B180998.png)